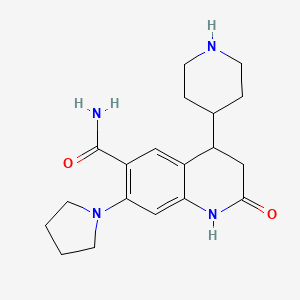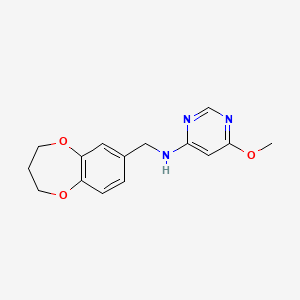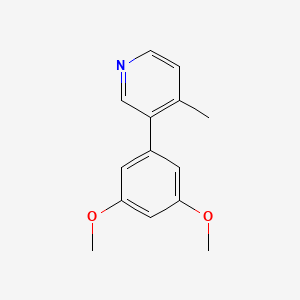![molecular formula C26H33F2N3O B4533930 N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B4533930.png)
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide
Übersicht
Beschreibung
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzylpyrrolidine moiety with a difluorophenylmethylpiperidine group, connected via a propanamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzylpyrrolidine and difluorophenylmethylpiperidine intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation.
-
Preparation of Benzylpyrrolidine Intermediate
Starting Material: Pyrrolidine
Reagents: Benzyl chloride, base (e.g., sodium hydroxide)
Conditions: Reflux in an organic solvent (e.g., toluene)
-
Preparation of Difluorophenylmethylpiperidine Intermediate
Starting Material: Piperidine
Reagents: 3,4-difluorobenzyl chloride, base (e.g., potassium carbonate)
Conditions: Reflux in an organic solvent (e.g., acetonitrile)
-
Coupling Reaction
Reagents: Benzylpyrrolidine intermediate, difluorophenylmethylpiperidine intermediate, coupling agent (e.g., EDCI), base (e.g., triethylamine)
Conditions: Room temperature, inert atmosphere (e.g., nitrogen)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium, elevated temperature
Products: Oxidized derivatives with potential changes in functional groups
-
Reduction
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Conditions: Anhydrous conditions, room temperature or below
Products: Reduced derivatives with potential changes in functional groups
-
Substitution
Reagents: Nucleophiles or electrophiles (e.g., halides, amines)
Conditions: Varies depending on the reagent, typically room temperature
Products: Substituted derivatives with modifications at specific positions
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-fluorophenyl)-2-(methylamino)cyclohexanone: A dissociative anesthetic related to ketamine.
3,4-difluorophenylmethylpiperidine: A structural analog with similar pharmacological properties.
Uniqueness
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F2N3O/c27-24-8-6-22(16-25(24)28)18-30-13-10-20(11-14-30)7-9-26(32)29-23-12-15-31(19-23)17-21-4-2-1-3-5-21/h1-6,8,16,20,23H,7,9-15,17-19H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESRUJLMKWAEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)CC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-1-indanone](/img/structure/B4533861.png)
![methyl (2S)-1-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B4533869.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B4533877.png)
![N-(2,1,3-benzoxadiazol-4-ylmethyl)-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B4533879.png)



![N-(3,4-dimethylphenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinamine](/img/structure/B4533913.png)
![2-(1-benzyl-3-oxopiperazin-2-yl)-N-[1-(methylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B4533923.png)
![2-(2-aminoethyl)-N-[3,3-dimethyl-1-(3-pyridinyl)butyl]-4-quinazolinamine dihydrochloride](/img/structure/B4533931.png)

![N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4533943.png)
![N-ethyl-5-{[4-(3-fluorobenzyl)piperazin-1-yl]carbonyl}pyrimidin-2-amine](/img/structure/B4533957.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2,3,6-trifluorobenzyl)piperidine](/img/structure/B4533961.png)
